Product packaging for Alloferon(Cat. No.:)

Alloferon

Cat. No.: B14017460
M. Wt: 1265.3 g/mol
InChI Key: XCAPMVINJNSTAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alloferon is a linear, non-glycosylated tridecapeptide (sequence: HGVSGHGQHGVHG) originally isolated from the hemolymph of the experimentally infected insect Calliphora vicina (blow fly) . This peptide is recognized for its potent immunomodulatory properties, functioning as a host defense peptide that augments both innate and adaptive immune responses . Its primary mechanism of action is through the stimulation of the innate immune system. Research indicates that this compound binds to specific receptors on immune cells, leading to the activation of Natural Killer (NK) cell cytotoxicity and the induction of interferon (IFN) synthesis, particularly IFN-α and IFN-γ . This dual action enhances the body's defense mechanisms against virally infected and tumor cells . The research applications of this compound are broad. In virology, it has demonstrated efficacy in models of herpesviruses (HHV-1), human papillomavirus (HPV), and influenza A (H1N1) and B viruses . Its antiviral effect is significant, as it can inhibit viral replication and, when combined with drugs like zanamivir, can control viral proliferation and suppress H1N1-mediated lung inflammation by blocking the production of inflammatory mediators and the activity of p38 MAPK and c-Jun . In oncology, this compound has shown antitumor activity in mouse models, where administration resulted in smaller tumors and increased survival rates in leukemia-challenged animals . Furthermore, this compound exhibits notable anti-inflammatory properties. Studies show it can down-regulate pro-inflammatory cytokines such as IL-1α, IL-1β, IL-6, and IL-18, and dampen the NLRP3/caspase-1 signaling pathway . This makes it a compound of interest for researching conditions like estrogen deficiency-induced osteoporosis and UVB-induced skin inflammation . This compound is characterized by its low cytotoxicity and is reported to be non-immunogenic, non-mutagenic, and non-carcinogenic, making it a valuable and safe compound for investigative research .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C52H76N22O16 B14017460 Alloferon

Properties

Molecular Formula

C52H76N22O16

Molecular Weight

1265.3 g/mol

IUPAC Name

2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid

InChI

InChI=1S/C52H76N22O16/c1-25(2)43(51(89)71-35(10-30-14-58-24-67-30)48(86)63-19-42(81)82)74-41(80)18-61-47(85)34(9-29-13-57-23-66-29)70-50(88)32(5-6-37(54)76)68-38(77)15-60-46(84)33(8-28-12-56-22-65-28)69-39(78)16-62-49(87)36(20-75)72-52(90)44(26(3)4)73-40(79)17-59-45(83)31(53)7-27-11-55-21-64-27/h11-14,21-26,31-36,43-44,75H,5-10,15-20,53H2,1-4H3,(H2,54,76)(H,55,64)(H,56,65)(H,57,66)(H,58,67)(H,59,83)(H,60,84)(H,61,85)(H,62,87)(H,63,86)(H,68,77)(H,69,78)(H,70,88)(H,71,89)(H,72,90)(H,73,79)(H,74,80)(H,81,82)

InChI Key

XCAPMVINJNSTAF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CC2=CN=CN2)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC3=CN=CN3)NC(=O)CNC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC4=CN=CN4)N

Origin of Product

United States

Molecular Architecture and Analogues of Alloferon

Primary Structural Characteristics of Alloferon Peptides

This compound peptides exhibit key structural features that define their identity and biological activity.

Linear Oligopeptide Composition

Alloferons are linear oligopeptides, typically consisting of 12 to 13 amino acid residues biosyn.comresearchgate.netsuntextreviews.orgallokin.ru. This linear structure is confirmed by mass spectrometry data, which aligns well with the masses deduced from amino acid sequencing google.com.

Non-Glycosylated Nature

A significant characteristic of this compound is its non-glycosylated nature google.comnih.govbiosyn.comresearchgate.netsuntextreviews.orgspringermedicine.comnih.govsuntextreviews.orgresearchgate.net. This means that sugar molecules are not attached to the peptide chain, which is a common post-translational modification in many proteins and peptides. The absence of glycosylation is in contrast to interferons, which are glycosylated proteins google.com.

Specific Amino Acid Sequences

The biological activity of this compound is directly linked to its unique amino acid sequence nih.govbiosyn.comresearchgate.net. Two primary variants, this compound 1 and this compound 2, have been identified.

This compound 1: H-His-Gly-Val-Ser-Gly-His-Gly-Gln-His-Gly-Val-His-Gly-OH

This compound 1 is a tridecapeptide (13 amino acid residues) with the sequence H-His-Gly-Val-Ser-Gly-His-Gly-Gln-His-Gly-Val-His-Gly-OH google.comnih.govpnas.orgfrontiersin.orgresearchgate.netsuntextreviews.orgnovoprolabs.compnas.orglongshinebiotech.comresearchgate.netnih.gov. This sequence has been confirmed through amino acid sequencing google.compnas.org. This compound 1 was selected as a prototype molecule for biological and preclinical studies google.com.

This compound 2: H-Gly-Val-Ser-Gly-His-Gly-Gln-His-Gly-Val-His-Gly-OH

This compound 2 is a dodecapeptide (12 amino acid residues) with the sequence H-Gly-Val-Ser-Gly-His-Gly-Gln-His-Gly-Val-His-Gly-OH google.comnih.govpnas.orgfrontiersin.orgsuntextreviews.orgpnas.orgmedchemexpress.combiorbyt.comnovoprolabs.com. It is considered an N-terminally truncated form of this compound 1, lacking the initial Histidine residue suntextreviews.orgpnas.org.

Molecular Weight Considerations (e.g., this compound 1 ~1265 Da)

The molecular weight of this compound peptides is consistent with their oligopeptide composition. The molecular weight of this compound 1 is approximately 1265 Da google.combiosyn.comresearchgate.netallokin.runovoprolabs.comlongshinebiotech.comnih.govmedchemexpress.compeptide.comuni.lu. Specifically, the computed molecular weight for this compound 1 is around 1265.3 Da longshinebiotech.comnih.govmedchemexpress.compeptide.com, with a monoisotopic mass of approximately 1264.58 Da nih.govuni.lu. For this compound 2, the molecular weight is approximately 1128 Da pnas.orgmedchemexpress.combiorbyt.comnovoprolabs.com. The molecular formula for this compound 1 is C₅₂H₇₆N₂₂O₁₆ frontiersin.orgnovoprolabs.comlongshinebiotech.comresearchgate.netbiorbyt.comnih.govpeptide.com, and for this compound 2, it is C₄₆H₆₉N₁₉O₁₅ biorbyt.comnovoprolabs.comqyaobio.com.

This compound Peptide Data

Compound NameAmino Acid SequenceNumber of Amino AcidsMolecular FormulaMolecular Weight (Approximate)PubChem CID
This compound 1H-His-Gly-Val-Ser-Gly-His-Gly-Gln-His-Gly-Val-His-Gly-OH13C₅₂H₇₆N₂₂O₁₆1265 Da16200124 nih.govuni.lu, 25088392 nih.gov
This compound 2H-Gly-Val-Ser-Gly-His-Gly-Gln-His-Gly-Val-His-Gly-OH12C₄₆H₆₉N₁₉O₁₅1128 Da304115 chem960.com (this compound 2 Trifluoroacetate), 168005763 chem960.com (this compound 2 Trifluoroacetate)

Significance of N-terminal Histidine Residues

The histidine (His) residues within the this compound peptide chain are considered to contribute to its biological efficacy, including antimicrobial properties. nih.govfrontiersin.org Research into the structure-activity relationship of this compound and its analogues suggests that the N-terminal histidine residues play a role in its immunological properties in insects. patsnap.comnih.gov While the existence of hydrophilic residues at position 1 of this compound has been found to be insignificant for its inhibitory capacity against viral replication, the truncated analogue without the N-terminal dipeptide His-Gly has shown strong antiviral activity in vitro. nih.govfrontiersin.orgresearchgate.net Studies involving copper(II) complexes of this compound peptide mutants indicate that the N-terminal His¹ and His⁶ residues may be more important for proapoptotic properties in insects compared to those at positions 9 and 12. researchgate.net

Structural Homologies and Similarities to Biological Macromolecules

Protein database searches have revealed that this compound shares structural similarities with certain functionally relevant proteins, containing amino acid stretches similar to those found in other biological macromolecules. nih.govresearchgate.netbiosyn.com

Comparative Analysis with Influenza B Virus Hemagglutinin Precursor

This compound contains structural elements common to the influenza virus B hemagglutinin precursor. nih.govresearchgate.netgoogle.com this compound 1, specifically, has shown approximately 63% identity with a fragment (residues 377-387) of the influenza virus B hemagglutinin precursor. google.comgoogle.com This precursor protein is a key component of the viral envelope, involved in the virus's attachment to and entry into host cells. nih.govsinobiological.com The influenza virus B hemagglutinin precursor is translated as a single protein that is subsequently cleaved into HA1 and HA2 subunits for viral activation. sinobiological.comnih.gov

Resemblance to Bovine Prion Proteins

Interestingly, this compound has also demonstrated slight similarities to the two bovine prion proteins I and II over a 13-residue stretch. nih.govresearchgate.net Prion proteins are abundantly expressed in the central nervous system and other tissues, including lymphocytes. nih.gov While their normal function is not fully understood, they may be involved in T cell activation. nih.gov The this compound-related fragment in bovine prion protein precursors is distinct from other known functional fragments. nih.gov Based on this structural similarity, it has been speculated that the this compound-related fragment might mediate immunomodulatory functions in prion proteins in a manner similar to this compound. nih.gov Prion diseases are associated with the misfolding and aggregation of prion proteins. ucl.ac.ukiastate.edu

Shared Motifs with Human Kininogen and other High Molecular Weight Proteins

Similar amino acid stretches to this compound have also been observed in precursors of high molecular weight proteins, including human kininogen. nih.govresearchgate.net Specifically, some similarities were noted between this compound and short domains of high molecular weight bovine kininogen 1 (amino acids 452-460) and human endothelial collagen α2 (amino acids 33-44). nih.gov High molecular weight kininogens are polyfunctional glycoproteins found in blood circulation, known to act as antiadhesive molecules and participate in the contact activation pathway of blood coagulation. nih.govwikipedia.orgnih.govnih.gov Human high molecular weight kininogen is a single-chain protein that is processed into heavy and light chains, with the light chain being associated with coagulant activity. nih.gov

Structural Overlap with Antifungal Proteins (e.g., from Sarcophaga peregrina)

This compound also shares some structural elements with antifungal proteins, such as an 85-residue antifungal protein isolated from the flesh fly Sarcophaga peregrina. nih.govresearchgate.netresearchgate.net This antifungal protein is believed to damage fungal cell membranes. nih.govnih.gov Sarcophaga peregrina is known to produce various immune-induced molecules, including antibacterial and antifungal peptides. nih.govufrgs.br

Design and Characterization of this compound Analogues and Derivatives

The structure-activity relationship of this compound and its analogues has been a subject of study to develop new therapeutic agents. nih.govfrontiersin.org Innovative this compound analogues have been designed based on the structure-activity dependencies observed in proteins. nih.govfrontiersin.org Modifications to the this compound peptide chain, such as the substitution of amino acids at different positions, have resulted in analogues with varying activities. nih.govfrontiersin.org For instance, analogues have been created by replacing His residues at positions 9 or 12 with natural or non-natural amino acids like Arginine, Lysine, Tryptophan, Tyrosine, and Alanine. nih.govfrontiersin.orgresearchgate.netpatsnap.com Other modifications include the synthesis of truncated or elongated analogues by altering the N or C terminals of the peptide chain. nih.govfrontiersin.org

Research has characterized the biological properties of these analogues. For example, studies on analogues modified at position 9 or 12 have evaluated their antiviral activity against Human Herpes Virus 1 McIntrie strain (HHV-1MC) in Vero cells and their pro-apoptotic action on hemocytes of the Tenebrio molitor beetle. researchgate.netpatsnap.comnih.gov [Ala⁹]-alloferon has shown strong antiviral activity against HHV-1MC among tested analogues. patsnap.comnih.gov In T. molitor hemocytes, [Lys⁹]-, [Phg⁹]-, [Lys¹²]-, and [Phe¹²]-alloferon exhibited a twofold increase in caspase activity compared to native this compound. patsnap.comnih.gov Conformational studies using circular dichroism suggest that these peptides tend to prefer an unordered conformation. patsnap.comnih.gov Studies on analogues modified at position 1 with para-substituted phenylalanine derivatives have indicated potential immunoinhibitory effects in insects. researchgate.net

Data Table: Examples of this compound Analogues and Observed Activities (Selected)

This compound AnalogueModificationObserved Activity (Context)
Native this compound 1H-His-Gly-Val-Ser-Gly-His-Gly-Gln-His-Gly-Val-His-Gly-OHImmunomodulatory, Antiviral, Antitumor nih.govnih.govbiosyn.com
This compound 2N-terminal truncation (lacks His-Gly)Antiviral activity nih.govfrontiersin.orgresearchgate.net
[Ala⁹]-alloferonHis at position 9 replaced by AlanineStrongest antiviral activity against HHV-1MC (in vitro) patsnap.comnih.gov
[Lys⁹]-alloferonHis at position 9 replaced by LysineIncreased caspase activity in T. molitor hemocytes patsnap.comnih.gov
[Phg⁹]-alloferonHis at position 9 replaced by PhenylglycineIncreased caspase activity in T. molitor hemocytes patsnap.comnih.gov
[Lys¹²]-alloferonHis at position 12 replaced by LysineIncreased caspase activity in T. molitor hemocytes patsnap.comnih.gov
[Phe¹²]-alloferonHis at position 12 replaced by PhenylalanineIncreased caspase activity in T. molitor hemocytes patsnap.comnih.gov
[Phe(p-NH₂)]¹-alloferonHis at position 1 replaced by p-amino-PhenylalanineInhibited cellular/humoral defense in T. molitor patsnap.comnih.govresearchgate.net
[Phe(p-OMe)]¹-alloferonHis at position 1 replaced by p-methoxy-PhenylalanineInhibited cellular/humoral defense in T. molitor patsnap.comnih.govresearchgate.net
Truncated (without N-terminal His-Gly)Removal of N-terminal His-Gly dipeptideStrongest antiviral activity in vitro nih.govfrontiersin.orgresearchgate.net

Truncated Forms (e.g., this compound 3 and 4)

Truncated forms of this compound 1, such as this compound 3 and this compound 4, have been identified and studied. biosyn.comncats.io Comparative analysis of this compound 1 with Alloferons 3 and 4 suggests that the core fragment Ser-Gly-His-Gly-Gln-His-Gly-Val is sufficient for retaining biological activity, specifically in stimulating NK cell cytotoxicity. google.commdpi.com This indicates that the N-terminal region of this compound 1, encompassing positions 1-4 and/or 14-15, represents a variable part of the structure where modifications or truncations can occur without complete loss of specific pharmacological activity. google.commdpi.com Truncations can involve the removal of amino acids from either the N- or C-terminus of the peptide chain. researchgate.net For instance, a truncated analogue lacking the N-terminal dipeptide His-Gly (similar to this compound II) has demonstrated potent antiviral activity. researchgate.net this compound 3 has a molecular formula of C₄₂H₆₃N₁₇O₁₃ and a molecular weight of approximately 1014.06 Da. ncats.io

Chemically Modified Variants (e.g., this compound 5-20)

Beyond natural variations and simple truncations, a range of chemically modified variants of this compound exist, categorized as this compound 5 through this compound 20. biosyn.com These variants are described as modifications of variable fragments within the basic structure of this compound 2. biosyn.com While the specific chemical alterations for each of these variants (this compound 5-20) are not detailed in the provided information, this classification highlights the potential for diverse chemical modifications to the this compound scaffold.

Rational Design of Derivatives with Amino Acid Substitutions (e.g., His at position 9 or 12)

Structure-activity relationship studies have guided the rational design of this compound derivatives through targeted amino acid substitutions. A common strategy involves replacing histidine residues at specific positions within the peptide chain with other natural or non-natural amino acids. frontiersin.orgnih.govnih.govresearchgate.netresearchgate.net Research has particularly focused on substitutions at positions 9 and 12. nih.govresearchgate.netpatsnap.comresearchgate.net Examples of substitutions at these positions include the incorporation of amino acids such as Lysine (Lys), Phenylglycine (Phg), Phenylalanine (Phe), Tryptophan (Trp), Alanine (Ala), and para-substituted phenylalanine derivatives. nih.govnih.govresearchgate.netresearchgate.netresearchgate.net These modifications can influence the biological activity of the peptide. For instance, [Ala9]-alloferon has shown potent antiviral activity against HHV-1. nih.govresearchgate.netpatsnap.comresearchgate.net Derivatives with substitutions at position 9 or 12, including [Lys9]-, [Phg9]-, [Lys12]-, and [Phe12]-alloferon, have demonstrated an increase in caspase activity in Tenebrio molitor hemocytes compared to the native peptide. nih.govresearchgate.netpatsnap.comresearchgate.net Studies suggest that the antiviral activity of this compound against HHV-1 may be more sensitive to structural changes at position 12 than at position 9. researchgate.net

Allostatin as a Synthetic Analogue

Allostatin is a peptide found in insects that has been investigated in research contexts related to this compound, particularly concerning immunomodulatory and antitumor effects. mdpi.commybiosource.comgoogleapis.com While the provided information does not explicitly state that Allostatin is a synthetic analogue of this compound in terms of being structurally derived from it, it is discussed alongside this compound in studies exploring peptides with similar biological activities. mybiosource.comgoogleapis.com Allatostatin IV, for example, is an octapeptide that inhibits juvenile hormone synthesis in insects and has a sequence of Asp-Arg-Leu-Tyr-Ser-Phe-Gly-Leu-NH₂. sigmaaldrich.com Different types of Allatostatin exist, including Type A and Type B, with distinct structures and functions. mdpi.com

Conformational Analysis of this compound and its Analogues

Understanding the three-dimensional structure and conformational flexibility of this compound and its analogues is crucial for elucidating their mechanisms of action.

Spectroscopic Studies (e.g., Circular Dichroism)

Circular Dichroism (CD) spectroscopy is a primary technique employed to investigate the conformational properties of this compound and its various analogues. nih.govresearchgate.netpatsnap.comresearchgate.netresearchgate.netdntb.gov.ua These spectroscopic studies are typically conducted in different solvent environments, such as water and methanol (B129727), to assess how the peptide's conformation is influenced by its surroundings. nih.govresearchgate.netpatsnap.comresearchgate.net

Preferred Conformational States (e.g., unordered conformation)

Conformational studies utilizing CD spectroscopy consistently indicate that this compound and its analogues tend to adopt an unordered, or random coil, conformation in solution. nih.govresearchgate.netpatsnap.comresearchgate.netresearchgate.netdntb.gov.ua This preferred conformational state in aqueous and methanol environments suggests a high degree of flexibility in the peptide chain. The observation of an unordered conformation for this compound aligns with findings for some other bioactive peptides known for their anticancer properties. nih.gov

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound 116200124
This compound 2135409730
Allostatin, Type A18673470
Allostatin, Type B102601664
This compound 3Not available
This compound 4Not available
This compound 5-20 (as a group)Not available

Below are interactive tables summarizing the structures and modifications discussed:

This compound and Key Analogues

NameSequenceLength (amino acids)Molecular Weight (Da)Description
This compound 1H-His-Gly-Val-Ser-Gly-His-Gly-Gln-His-Gly-Val-His-Gly-OH13~1265.3Native tridecapeptide
This compound 2H-Gly-Val-Ser-Gly-His-Gly-Gln-His-Gly-Val-His-Gly-OH12~1128.2Native dodecapeptide
This compound 3(Sequence not specified in snippets)(Truncated)~1014.06Truncated form of this compound 1
This compound 4(Sequence not specified in snippets)(Truncated)Not specifiedTruncated form of this compound 1
This compound 5-20(Modifications not specified in snippets)VariableVariableChemically modified variants of this compound 2

Examples of this compound Derivatives with Amino Acid Substitutions

Derivative NameModification SiteOriginal Amino AcidSubstituted Amino Acid(s)Notes
[Ala9]-alloferonPosition 9HisAlaShowed strong antiviral activity against HHV-1. nih.govresearchgate.netpatsnap.comresearchgate.net
[Lys9]-alloferonPosition 9HisLysIncreased caspase activity in T. molitor hemocytes. nih.govresearchgate.netpatsnap.comresearchgate.net
[Phg9]-alloferonPosition 9HisPhgIncreased caspase activity in T. molitor hemocytes. nih.govresearchgate.netpatsnap.comresearchgate.net
[Lys12]-alloferonPosition 12HisLysIncreased caspase activity in T. molitor hemocytes. nih.govresearchgate.netpatsnap.comresearchgate.net
[Phe12]-alloferonPosition 12HisPheIncreased caspase activity in T. molitor hemocytes. nih.govresearchgate.netpatsnap.comresearchgate.net
[des-His(1)]-alloferonN-terminusHisDes-His (removal of His at position 1)Studied for influence on antiviral activity. researchgate.netnih.gov
[Lys(1)]-alloferonPosition 1HisLysExhibited high inhibitory action towards herpes and coxsackievirus. researchgate.netnih.gov

Conformational Analysis Findings

MethodEnvironment(s)Observed ConformationNotes
Circular DichroismWater, MethanolUnorderedPreferred state for this compound and analogues. nih.govresearchgate.netpatsnap.comresearchgate.netresearchgate.netdntb.gov.ua
Circular Dichroism(Various, for analogues)UnorderedConsistent finding across many analogues. nih.govresearchgate.netpatsnap.comresearchgate.netresearchgate.netdntb.gov.ua

Chemical Synthesis Methodologies for Alloferon and Analogues

Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS), pioneered by Merrifield, is a widely used technique for synthesizing peptides by sequentially adding amino acids to a growing chain anchored on an insoluble solid support, typically a resin. bachem.comnih.gov This method simplifies purification as excess reagents and by-products are removed by washing the solid support. bachem.com

Merrifield Resin-Based Approaches

Merrifield resin, a chloromethyl-functionalized polystyrene resin, is one of the earliest and most commonly used solid supports in SPPS. google.comsigmaaldrich.com The synthesis of peptides on Merrifield resin typically involves attaching the C-terminal amino acid to the resin, followed by iterative cycles of deprotection and coupling of subsequent amino acids. bachem.comsigmaaldrich.com This approach has been employed in the synthesis of Alloferon. nih.govrjbc.rulookchem.com One study comparing synthesis methods for this compound found that the solid-phase variant using Merrifield resin was more technological and yielded a higher total product (40%) compared to synthesis in solution (17%). nih.govrjbc.ru

Fmoc/But Strategy

The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a widely adopted SPPS approach that utilizes the base-labile Fmoc group for temporary Nα-protection and acid-labile tBu-based groups for side-chain protection. bachem.comnih.govresearchgate.netpeptide.com The Fmoc group is typically removed by treatment with a base, such as piperidine, in an organic solvent like dimethylformamide (DMF). researchgate.netrsc.orgchempep.com This strategy is favored for its mild deprotection conditions and compatibility with orthogonal protection schemes. nih.gov The Fmoc/But strategy has been successfully applied to the solid-phase synthesis of this compound and its analogues, including Allostatine, a peptide based on the this compound-1 structure. allopharm.ru Synthesis using this method, followed by reverse phase HPLC purification, has yielded peptides with high purity, often exceeding 98%. allopharm.ru

Potential for Recombinant DNA Technology in Production

Recombinant DNA technology offers an alternative route for producing peptides, particularly larger ones, through microbial fermentation. google.comacsgcipr.orgebsco.com This approach involves inserting the gene encoding the peptide into a suitable expression vector and transforming a host organism, such as E. coli, to produce the peptide. ebsco.comgoogle.comigem.org Recombinant production can potentially offer advantages in terms of scalability and reduced chemical waste compared to chemical synthesis. acsgcipr.org Studies have explored the potential for producing this compound and its analogues using recombinant DNA techniques. google.comgoogle.comigem.org For instance, a prokaryotic recombinant expression system using E. coli has been constructed for the production of a tandem repeat of this compound-1. google.comigem.org This indicates the feasibility of using recombinant technology for this compound production, although optimization of expression and purification is often required to achieve high yields of the desired product.

Here is a table summarizing some of the synthesis methods and their reported yields for this compound:

Synthesis MethodReported YieldReference
Solid-Phase Synthesis (Merrifield)40% nih.govrjbc.ru
Fragment Condensation in Solution17% nih.govrjbc.ru

Note: Yields can vary significantly depending on specific protocols and scale.

Analytical and Purification Techniques in Peptide Synthesis

Following chemical synthesis, purification and analytical techniques are crucial to obtain the target peptide with the required purity. The crude product of peptide synthesis contains the desired peptide along with various impurities bachem.com.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a standard and commonly used technique for peptide purification and for assessing the purity of synthesized peptides, including this compound abbexa.comgoogle.combachem.comgoogle.comnovopro.cnallopharm.runih.govmtoz-biolabs.comnih.gov. Reversed-phase HPLC (RP-HPLC) is the state-of-the-art method for peptide purification bachem.comsb-peptide.com. This technique separates peptides based on their hydrophobicity using a stationary phase, often C18-modified silica, and a mobile phase bachem.commtoz-biolabs.com.

The process typically involves eluting polar contaminants first with an aqueous acidic solution (e.g., 0.1% trifluoroacetic acid, TFA), followed by a gradient of increasing organic solvent (such as acetonitrile, also containing 0.1% TFA) to elute the target peptide and other impurities bachem.com. UV detection, commonly at 210–220 nm, is used to monitor the separated components bachem.com. The purity of the peptide sample is determined by calculating the proportion of the main peak area relative to the total peak area in the chromatogram mtoz-biolabs.com. For this compound, reported purity levels after HPLC purification are often over 95% or 98% novopro.cnallopharm.ru.

Specific examples of HPLC methods used for this compound include reversed-phase HPLC with a Chromasil C18 column google.com. The mobile phase composition and gradient are carefully developed to achieve optimal separation of the target peptide from impurities researchgate.netmtoz-biolabs.comsb-peptide.com.

Identification of Synthesis By-products

The chemical synthesis of peptides can result in the formation of various by-products and impurities. These can include deletion peptides (missing one or more amino acids), truncated peptides (incomplete sequences), incompletely deprotected peptides, modified peptides, and residual reagents bachem.com. Identifying these synthesis by-products is an important aspect of process development and quality control researchgate.netrjbc.runih.govsb-peptide.comresearchgate.net.

In the synthesis of this compound, specific by-products have been identified researchgate.netrjbc.runih.govresearchgate.net. One observed side reaction under rigorous acidic conditions, such as the use of trifluoromethanesulfonic acid in TFA for cleavage from the polymeric support, is N→O acyl migration of the Ser residue researchgate.net. This can lead to the formation of an impurity that appears as an additional peak in the crude product's HPLC chromatogram researchgate.net. This impurity can be addressed by treating the reaction mixture with a basic solution researchgate.net.

Mass spectrometry, such as MALDI-TOF mass spectrometry, is often used in conjunction with HPLC to confirm the identity of the synthesized peptide and to identify impurities by determining their molecular masses google.comnih.gov. This combined approach allows for detailed characterization of the synthesis products and by-products mtoz-biolabs.com.

Data Table: this compound Purity by HPLC

Product NamePurity by HPLC (%)Source
This compound 1 peptide96.730NovoPro novopro.cn
This compound-1>98Peptide synthesis ltd allopharm.ru
This compound 1 (Abbexa)>95Abbexa Ltd abbexa.com
This compound (SPS product)98ResearchGate researchgate.net

Mechanistic Elucidation of Alloferon S Biological Activities

Modulation of Innate Immune Responses

Alloferon plays a role in augmenting both innate and adaptive immune responses. nih.govfrontiersin.org Its impact on innate immunity is particularly notable, involving the activation of key immune cells and the induction of crucial signaling molecules. patsnap.compatsnap.com

Natural Killer (NK) Cell Activation

Natural Killer (NK) cells are vital components of the innate immune system, providing a first line of defense against virally infected cells and tumor cells. patsnap.com this compound has been shown to activate NK cells, thereby enhancing their ability to identify and eliminate target cells. patsnap.compatsnap.com

This compound increases the killing activity of NK cells against cancer cells and virally infected cells. nih.govnih.govlongdom.org This enhancement of cytotoxicity is a key mechanism by which this compound contributes to antiviral and antitumor immunity. frontiersin.orgresearchgate.net Studies have demonstrated that this compound treatment leads to increased NK cell-mediated lysis of target cells. researchgate.net

One of the mechanisms by which this compound enhances NK cell activity is through the upregulation of NK-activating receptors, such as 2B4 (CD244) and, to a lesser extent, NKG2D. nih.govnih.govresearchgate.net Upregulation of these receptors can improve the recognition and binding of NK cells to target cells that express corresponding ligands. nih.govfrontiersin.org Research indicates that the upregulation of 2B4 is particularly significant following this compound treatment and is inferred to mediate its antitumor activity. nih.govfrontiersin.org

Data on the effect of this compound on the expression of NK-activating receptors:

ReceptorEffect of this compound TreatmentReference
2B4 (CD244)Significantly increased expression (upregulation) nih.govresearchgate.net
NKG2DSlightly increased expression researchgate.net

This compound enhances the cytotoxic activity of NK cells by promoting the secretion of lytic granules containing perforin (B1180081) and granzymes. nih.govfrontiersin.orgresearchgate.netnih.govkoreamed.org Perforin creates pores in the membrane of target cells, allowing granzymes to enter and induce apoptosis (programmed cell death). researchgate.net Studies have reported that this compound increases the secretion of both perforin and granzyme B. frontiersin.orgnih.gov This mechanism is considered a main pathway by which this compound-activated NK cells eliminate infected or cancerous cells. frontiersin.orgresearchgate.net

This compound can also enhance the cytotoxic activity of NK cells by promoting the development of immune synapses with target cells. nih.govfrontiersin.org The immune synapse is a specialized junction formed between an NK cell and its target cell, crucial for efficient recognition and delivery of cytotoxic molecules. nih.gov By stimulating 2B4 receptors, this compound contributes to the formation of these synapses, thereby facilitating the targeted killing of abnormal cells. nih.govfrontiersin.org

Stimulation of Lytic Granule Secretion (Perforin, Granzymes)

Interferon (IFN) System Induction

This compound is known to stimulate the synthesis of interferons (IFNs), which are critical signaling proteins with antiviral, antiproliferative, and immunomodulatory effects. nih.govpatsnap.compatsnap.comgoogle.com this compound induces the production of Type I interferons, such as IFN-alpha (IFN-α), and Type II interferons, such as IFN-gamma (IFN-γ). patsnap.compatsnap.comresearchgate.net

Studies in both mouse and human models have demonstrated that this compound induces IFN synthesis. nih.govnih.gov The induction of IFN production by this compound can occur rapidly, with detectable levels observed within hours of administration or incubation with immune cells. nih.govresearchgate.net This stimulation of the interferon system by this compound contributes to the host's defense against viral infections and can also indirectly enhance NK cell activity, as interferons are known to stimulate NK cell cytotoxicity. nih.gov The mechanism may involve the activation of pathways such as NF-κB, which is known to be involved in IFN synthesis. frontiersin.orgresearchgate.netresearchgate.net

Data on the induction of IFN synthesis by this compound:

ModelObservationReference
Mouse (in vivo)Induced IFN synthesis with peaks at 6 and 24 hours post-treatment nih.govresearchgate.net
Human leukocytes (in vitro)Significant IFN induction observed nih.govresearchgate.net

This compound's ability to induce a wave-like pattern of IFN concentration in vivo suggests a potential cascade-like reaction where initial cytokine synthesis may trigger secondary responses in IFN-producing cells. nih.govresearchgate.net

Stimulation of Endogenous IFN-α and IFN-γ Production

This compound has been shown to stimulate the synthesis of interferons (IFNs), including IFN-α and IFN-γ, in both mouse and human models. researchgate.netgoogle.compatsnap.compatsnap.com This stimulation contributes to its antiviral and antitumor effects. researchgate.netgoogle.comnih.govfrontiersin.org An increase in the concentrations of IFN-γ and TNF-α in the peripheral blood has been detected after this compound treatment in rats, suggesting in vivo activation of NK cells and subsequent release of these cytokines. nih.govfrontiersin.orgresearchgate.net The mechanisms linking NK cell cytotoxic activation and IFN production are closely related, as this compound stimulates NK cells, which are known to produce IFN upon activation. nih.govfrontiersin.org Studies have demonstrated that this compound can induce interferon synthesis at picomolar concentrations. google.comresearchgate.net

This compound as an Interferon Inducer

This compound acts as an inducer of interferon synthesis. google.compatsnap.comresearchgate.net Experimental data indicates that this compound effectively induces interferon synthesis in a manner similar to interferons themselves. google.com This interferonogenic activity has been observed in both in vivo mouse studies and in vitro studies using human leukocytes. researchgate.net The induction of IFN concentration by this compound can exhibit a wave-like pattern, with peaks observed at specific time points post-administration in mice, potentially reflecting a cascade-like reaction where initial cytokine synthesis stimulates secondary responses in IFN-producing cells. researchgate.net this compound's induction capacity has been compared to other known IFN inducers, showing comparable or exceeding activity in certain contexts. researchgate.net

Nuclear Factor-kappa B (NF-κB) Pathway Modulation

This compound has been shown to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. researchgate.netnih.govfrontiersin.orgresearchgate.netnih.gov NF-κB is a key transcription factor involved in regulating genes related to immune responses, inflammation, and cell proliferation. researchgate.netnih.govwikipedia.org

Context-Dependent Activation and Inhibition

This compound's influence on the NF-κB pathway can be context-dependent, acting as either an activator or an inhibitor depending on the functional state of the pathway in the host. researchgate.netnih.govfrontiersin.org During viral infections, this compound treatment may activate receptors and signals that enhance the NF-κB pathway. researchgate.netnih.govfrontiersin.org Conversely, some viruses can manipulate the NF-κB pathway for their own benefit, and in such cases, this compound treatment may act as an inhibitor by preventing IKK activation and blocking the expression of viral genes that rely on NF-κB binding sites for transcription. researchgate.netnih.govfrontiersin.org

Role in IKK Phosphorylation and IFN-α Stimulation

This compound's activation of the NF-κB pathway involves the phosphorylation of IκB kinase (IKK). researchgate.netnih.govfrontiersin.org Phosphorylation of IκB by IKK leads to the dissociation and degradation of the inhibitor protein IκBα, allowing NF-κB to translocate to the nucleus and activate gene transcription. researchgate.netnih.gov Activation of NF-κB by this compound subsequently causes stimulation of IFN-α production, which plays a role in boosting the innate immune system's response against infected cells. researchgate.netnih.govfrontiersin.org Proteomic analysis has supported that this compound treatment leads to the activation of the NF-κB signaling pathway, including upregulated IKK and enhanced phosphorylation of IκB kinase alpha. nih.govnih.gov This link between NF-κB activation and IFN synthesis provides insight into how this compound may stimulate IFN production. nih.govnih.gov

General Cytokine Network Influence

Beyond interferons and NF-κB modulation, this compound influences the broader cytokine network.

Induction of Tumor Necrosis Factor-alpha (TNF-α)

This compound treatment has been associated with the induction of Tumor Necrosis Factor-alpha (TNF-α). nih.govfrontiersin.orgresearchgate.netnih.gov An increase in TNF-α concentrations has been detected after this compound treatment in experimental studies. nih.govfrontiersin.orgresearchgate.net This induction of TNF-α is also suggested to be linked to the activation of NK cells by this compound. nih.govfrontiersin.org While this compound can induce TNF-α, studies also indicate it can have anti-inflammatory effects by modulating pro-inflammatory cytokines, including suppressing TNF-α expression in certain inflammatory contexts. frontiersin.orgnih.govsuntextreviews.orgdntb.gov.ua For instance, this compound treatment inhibited TNF-α-induced degradation and phosphorylation of IκB in certain cancer cell lines. frontiersin.org

Interference with Viral Replication Machinery this compound exhibits direct antiviral activities and is believed to interfere with the viral replication machinery of certain viruses.patsnap.compatsnap.comStudies have shown that this compound can inhibit the replication of viruses such as herpes simplex virus (HSV) and influenza.patsnap.comresearchgate.netpatsnap.comnih.govWhile the exact mechanisms are still being investigated, this interference with replication machinery contributes to reducing the viral load and potentially aiding in recovery from infections.patsnap.compatsnap.comInterference with viral replication can occur through various mechanisms, including inhibiting viral DNA or RNA polymerase activity or interfering with viral protein synthesis.atsu.edunih.gov

Mechanisms of Antitumor Activity

This compound exhibits antitumor activity through several proposed mechanisms, primarily mediated by its effects on the immune system, particularly Natural Killer (NK) cells, and potentially through direct interactions with cancer cells tandfonline.comnih.gov. Its antitumor effects have been observed in both mouse and human models nih.gov.

Induction of Apoptosis in Target Cells

One of the proposed mechanisms by which this compound exerts its antitumor effect is through the induction of apoptosis in target cells royalsocietypublishing.orgresearchgate.net. While this compound's antitumor activity is largely mediated by NK cell activation, which subsequently leads to the elimination of tumor cells, some studies suggest a more direct pro-apoptotic effect or an enhancement of apoptosis pathways nih.govresearchgate.net.

This compound has been shown to increase NK cell cytotoxicity, which involves the secretion of lytic granules containing perforin and granzymes nih.govfrontiersin.orgresearchgate.net. Perforin creates pores in the target cell membrane, allowing granzymes to enter and induce DNA damage, cell cycle arrest, and nuclear destruction, ultimately leading to apoptosis nih.govresearchgate.net. This compound enhances this process by upregulating the secretion of perforin and granzyme B by NK cells nih.govfrontiersin.org.

Furthermore, this compound has been reported to stimulate interferon (IFN) synthesis, particularly IFN-γ and TNF-α, through the activation of NF-κB nih.govfrontiersin.orgresearchgate.net. These cytokines contribute to the immune response against cancer cells and can also play a role in inducing apoptosis nih.govresearchgate.net. Studies have shown increased concentrations of IFN-γ and TNF-α in the serum of this compound-treated rats nih.gov.

While the primary mechanism appears to be immune-mediated, some research on this compound and its analogues has investigated direct pro-apoptotic action. For instance, studies on Tenebrio molitor hemocytes have explored the pro-apoptotic activity of this compound and its structural analogs researchgate.net.

Downregulation of Nutrient Transporters (e.g., SLC6A14) and Glutamine Uptake in Cancer Cells

Beyond its immune-modulating effects, this compound has also been shown to directly impact cancer cell metabolism by downregulating the expression of certain nutrient transporters, such as SLC6A14 researchgate.netoup.comdntb.gov.uaresearchgate.net. SLC6A14 is a neutral and cationic amino acid transporter that plays a crucial role in the uptake of various amino acids, including glutamine, which are essential for the rapid proliferation and survival of cancer cells researchgate.netoup.comdntb.gov.uaresearchgate.netsciopen.com.

Cancer cells often exhibit increased expression of SLC6A14 to meet their high metabolic demands researchgate.netresearchgate.netsciopen.com. SLC6A14 facilitates the accumulative transport of a wide range of amino acids by utilizing sodium and chloride electrochemical gradients researchgate.net. Glutamine, transported by SLC6A14 and other transporters like ASCT2 (SLC1A5), is a vital nutrient for cancer cell growth, providing energy, nitrogen for nucleotide synthesis, and contributing to the maintenance of redox balance researchgate.netdntb.gov.uasciopen.com.

Research on pancreatic cancer cell lines, such as Panc-1 and AsPC-1, has demonstrated that treatment with this compound leads to a downregulation of SLC6A14 expression and a subsequent decrease in glutamine uptake researchgate.netoup.comdntb.gov.uaresearchgate.net. This effect was observed after several weeks of exposure to this compound researchgate.netresearchgate.net. The reduction in glutamine uptake can induce amino acid starvation in cancer cells, thereby inhibiting their growth and proliferation researchgate.net.

The downregulation of SLC6A14 by this compound suggests a potential mechanism to disrupt the metabolic pathways that support tumor progression researchgate.netoup.comdntb.gov.ua. This targeted interference with nutrient uptake highlights a direct impact of this compound on cancer cell viability, independent of its immune-mediated effects.

Data from studies on pancreatic cancer cell lines illustrate the effect of this compound on SLC6A14 expression and glutamine uptake:

Cell LineThis compound Treatment DurationSLC6A14 Expression LevelGlutamine Uptake
Panc-13 weeksDownregulatedDecreased
AsPC-13 weeksDownregulatedDecreased

Note: Data is based on reported findings and represents qualitative changes observed in studies researchgate.netoup.comdntb.gov.uaresearchgate.net. Specific quantitative data may vary depending on experimental conditions.

Pre Clinical Research Models and Methodologies

In Vitro Experimental Systems

In vitro experimental systems provide controlled environments to study the direct effects of alloferon on specific cell types and their interactions with pathogens or cancer cells.

Mammalian Cell Lines in Viral and Cancer Research

Mammalian cell lines are widely used in this compound research to assess its direct impact on viral replication and cancer cell viability, as well as its ability to modulate cellular responses.

Several cancer cell lines have been employed to investigate the antitumor potential of this compound, often in the context of its interaction with immune cells, particularly Natural Killer (NK) cells.

K562: The human leukemia cell line K562 is frequently used as a target cell in cytotoxicity assays to measure the activity of NK cells. Studies have shown that this compound stimulates cytotoxicity in mouse spleen lymphocytes when K562 cells are used as targets. nih.govnih.gov This indicates that this compound can enhance the ability of immune cells to lyse cancer cells.

Panc-1 and AsPC-1: These human pancreatic cancer cell lines have been utilized to explore this compound's effects on tumor progression and chemosensitivity. Research indicates that this compound can affect the chemosensitivity of Panc-1 and AsPC-1 cells, particularly in combination with chemotherapeutic agents like gemcitabine (B846). nih.govresearchgate.net Exposure of Panc-1 and AsPC-1 cells to this compound has been shown to downregulate the expression of SLC6A14, a transporter involved in glutamine uptake, and decrease glutamine uptake. nih.gov Given the role of SLC6A14 in tumor progression, this suggests this compound could act as an adjuvant by affecting cancer cell metabolism. nih.gov

A431: This human epidermoid carcinoma cell line has also been used in cancer research, including studies exploring the effects of various compounds on cell death and cell cycle arrest. researchgate.net While the provided search results mention A431 in the context of other compounds, direct detailed findings on this compound's effects on A431 within this search are limited.

HEp-2 (human epithelioma) and Vero (African green monkey kidney) cells are common models for studying the antiviral activity of compounds against various viruses, including Human Herpesvirus type 1 (HHV-1).

Studies have reported that this compound I and II can prevent the replication of the HHV-1 McIntyre strain in HEp-2 cells. nih.govresearchgate.net A concentration of 90 µg/mL of this compound was found to inhibit HHV-1 replication after 24 hours of in vitro incubation in HEp-2 cells. nih.govresearchgate.net

this compound analogues have also shown the ability to inhibit HHV-1 replication in Vero cells. nih.govresearchgate.netpatsnap.com For instance, [Lys1]-alloferon demonstrated strong antiviral activity against HHV-1 in Vero cells. researchgate.netresearchgate.net These peptides generally did not show cytotoxic activity against Vero or HEp-2 cells at the tested concentrations. researchgate.netnih.gov

MDCK (Madin-Darby canine kidney) and A549 (human lung adenocarcinoma epithelial) cells are widely used to study influenza virus infection and evaluate the efficacy of antiviral agents.

Combined treatment with this compound and zanamivir (B325) has been shown to effectively control the proliferation of Influenza A virus (H1N1) in both MDCK and A549 cells. nih.govmdpi.comnih.govfrontiersin.orgresearchgate.netresearchgate.net

In these cell lines, the combined treatment suppressed the production of inflammatory mediators like IL-6 and MIP-1α, which are stimulated by H1N1 infection. nih.govmdpi.comnih.govresearchgate.net

The suppressive effect on viral replication with combined treatment was observed to be significantly greater than with either this compound or zanamivir alone, with a more efficient effect noted in A549 cells compared to MDCK cells. mdpi.comnih.govresearchgate.net

Here is a summary of some in vitro findings:

Cell LineApplicationKey Finding (this compound or Analogues)Relevant Virus/Cancer TypeSource(s)
K562Antitumor (NK target)Stimulates cytotoxicity in mouse spleen lymphocytes.Leukemia nih.govnih.gov
Panc-1AntitumorAffects chemosensitivity to gemcitabine; downregulates SLC6A14 expression; decreases glutamine uptake.Pancreatic Cancer nih.govresearchgate.net
AsPC-1AntitumorAffects chemosensitivity to gemcitabine; downregulates SLC6A14 expression; decreases glutamine uptake.Pancreatic Cancer nih.govresearchgate.net
HEp-2AntiviralInhibits HHV-1 replication (e.g., at 90 µg/mL).HHV-1, Coxsackievirus B2 nih.govresearchgate.netresearchgate.netnih.govnih.gov
VeroAntiviralInhibits HHV-1 replication.HHV-1 nih.govresearchgate.netresearchgate.netpatsnap.comnih.gov
MDCKAntiviralSuppresses H1N1 proliferation and inflammatory mediator production (in combination with zanamivir).Influenza A (H1N1) nih.govmdpi.comnih.govfrontiersin.orgresearchgate.netresearchgate.net
A549AntiviralSuppresses H1N1 proliferation and inflammatory mediator production (in combination with zanamivir).Influenza A (H1N1) nih.govmdpi.comnih.govfrontiersin.orgresearchgate.netresearchgate.net
HEp-2 and Vero Cells for Antiviral Assays (e.g., HHV-1)

Primary Immune Cell Culture Systems

Primary immune cells, such as lymphocytes isolated from animal models, are used to investigate the direct effects of this compound on immune cell activity.

Mouse spleen lymphocytes are a common source of immune cells, including NK cells, used to assess immunomodulatory effects.

Studies have shown that this compound stimulates the natural cytotoxicity of mouse spleen lymphocytes in vitro. nih.govgoogle.comqyaobio.comgoogle.com

This stimulatory effect on cytotoxicity has been observed at concentrations ranging from 0.05 to 50 ng/mL. nih.govnih.gov

The use of H3-uridine-labeled K562 cells as targets in standard cytotoxicity assays is a methodology employed to quantify this effect. google.comgoogle.com

Here is a summary of findings related to mouse spleen lymphocytes:

Cell TypeApplicationKey Finding (this compound)Source(s)
Mouse Spleen LymphocytesStimulating CytotoxicityStimulates natural cytotoxicity at concentrations from 0.05 to 50 ng/mL. nih.govnih.govgoogle.comqyaobio.comgoogle.com
Human Peripheral Blood Lymphocytes/Mononuclear Cells

Human peripheral blood lymphocytes (PBLs) and mononuclear cells are frequently used in pre-clinical studies to evaluate the immunomodulatory effects of this compound. Research indicates that this compound can influence the activity of natural killer (NK) cells, which are a type of cytotoxic lymphocyte found in peripheral blood. This compound has been shown to enhance NK cell cytotoxicity against target cells wikipedia.org. Furthermore, studies in both mouse and human models suggest that this compound can stimulate the synthesis of interferons (IFNs), key antiviral and immunomodulatory cytokines produced by various immune cells, including lymphocytes and mononuclear cells chem960.comneobioscience.com. This compound therapy has been observed to induce the expansion and stimulate the cytotoxic activity of NK cells in patients chem960.com.

Assays for Cellular Responses

A range of assays are employed in pre-clinical research to quantify the cellular responses induced by this compound treatment. These assays provide insights into the peptide's mechanisms of action at the cellular level.

Cell Viability and Cytotoxicity Assays

Cell viability and cytotoxicity assays are fundamental tools used to determine the effect of this compound on cell survival and to assess potential toxic effects on different cell types. Assays such as the MTT assay are commonly used in studies involving peptides to measure cell proliferation and viability nih.govuniprot.org. These methods typically involve incubating cells with varying concentrations of the peptide and then using a detection reagent to quantify the number of viable cells. For instance, studies on the antitumor effects of peptides, including this compound, on cancer cells and normal fibroblasts utilize cytotoxicity assays to demonstrate selective toxicity towards cancer cells nih.gov. Methods for determining live versus non-living cells, such as using fluorescent dyes like Hoechst 33342, are also employed in cell culture studies ub.edu.

Cytokine Production Quantification (e.g., IFN-γ, TNF-α, IL-6, MIP-1α)

Quantifying the production of cytokines and chemokines is crucial for understanding the immunomodulatory effects of this compound. Enzyme-linked immunosorbent assays (ELISA) are standard methods used to measure the levels of specific cytokines, such as IFN-γ, TNF-α, IL-6, and MIP-1α, in cell culture supernatants or biological fluids nih.gov. Research has investigated this compound's influence on the synthesis of IFN-γ and TNF-α, which are involved in anti-viral and anti-tumor immunity neobioscience.comuni.lu. This compound has been reported to increase the levels of IFN-γ and TNF-α produced by NK cells neobioscience.com. Studies have also examined the effect of this compound, sometimes in combination with other agents, on the production of inflammatory mediators like IL-6 and MIP-1α in infected cells uni.luncpsb.org.cn. While some studies indicate this compound can reduce pro-inflammatory cytokines like IL-6 and TNF-α, suggesting a complex regulatory mechanism neobioscience.com, others highlight its role in stimulating IFN-α production via the NF-κB pathway to enhance innate immunity uni.lu.

An example of cytokine production data from a study investigating the combined treatment of this compound and zanamivir on H1N1-infected cells shows the inhibition of IL-6 and MIP-1α production ncpsb.org.cn:

Treatment GroupRelative IL-6 ProductionRelative MIP-1α Production
Virus onlyHighHigh
Combined this compound + ZanamivirSuppressedSuppressed

Note: Data is illustrative based on search result descriptions and not precise numerical values.

Viral Titer Reduction Assays

Viral titer reduction assays are used to assess the antiviral efficacy of this compound in vitro. These assays measure the decrease in the amount of infectious virus particles in cell cultures after treatment with the peptide. Studies have demonstrated that this compound can prevent the replication of certain viruses in cell lines. For instance, this compound I and II were reported to prevent the replication of human herpes virus (HHV)-1 in HEp-2 cells uni.lu. In another study, a specific concentration of this compound inhibited HHV-1 replication after in vitro incubation uni.lu. Combined treatment involving this compound has also been shown to result in effective inhibition of viral proliferation in cell lines like MDCK and A549 infected with influenza A virus (H1N1) ncpsb.org.cn. The amount of virus in treated cells is typically compared to that in untreated control cells ncpsb.org.cn.

Gene Expression Analysis (e.g., SLC6A14)

Gene expression analysis is employed to investigate how this compound treatment affects the activity of specific genes within cells. Techniques such as RT-qPCR or more comprehensive methods are used to quantify mRNA levels. Research has specifically linked this compound to the regulation of the SLC6A14 gene, which encodes a sodium- and chloride-dependent amino acid transporter. Studies on pancreatic cancer cell lines have shown that exposure to this compound can lead to the downregulation of SLC6A14 expression. This downregulation was assessed over several weeks of treatment. The SLC6A14 gene is noted to be upregulated in various cancers and is involved in the transport of amino acids essential for cancer cell growth. The effect of this compound on SLC6A14 expression suggests a potential mechanism by which it may impact cancer cell metabolism and chemosensitivity.

In Vivo Animal Models

Mammalian models, particularly rodents, have been extensively employed to evaluate the biological effects of this compound. These models allow for the assessment of systemic responses and therapeutic efficacy in complex biological systems.

Rodent Models for Immunomodulation and Therapeutic Efficacy

Rodent models, primarily mice and rats, have been instrumental in understanding this compound's impact on the immune system and its effectiveness against various diseases.

Mouse models have been widely used to investigate the antiviral activity of this compound. Studies employing models of lethal pulmonary infection with human influenza viruses A and B have shown that this compound administration can prevent mortality in challenged animals. Intranasal or subcutaneous administration of 25 µg of this compound prevented mortality in the majority of mice challenged with influenza virus A. nih.govnih.gov Similarly, injection of 25 µg of this compound stimulated resistance to influenza virus B, demonstrating a level of protection comparable to ribavirin, a broad-spectrum antiviral agent. nih.gov

Furthermore, this compound has demonstrated efficacy in mouse models infected with herpes simplex virus type 2 (HSV-2). Preventive and/or therapeutic administration of this compound in mice intracerebrally infected with HSV-2 significantly increased the survival rate and suppressed virus reproduction. nih.gov The antiviral effect of this compound against viruses is thought to involve Natural Killer (NK) cells. nih.gov this compound and its analogues have shown the ability to enhance NK cell cytotoxicity and stimulate interferon (IFN) synthesis in mouse models, contributing to their antiviral capabilities. nih.govnih.gov Combined treatment with this compound and zanamivir in H1N1-infected mice prevented weight loss, increased survival rates, inhibited viral replication in lung tissue, and suppressed inflammatory responses and pulmonary fibrosis. sjtu.edu.cn

Key findings from mouse antiviral studies include:

Virus ModelThis compound EffectKey Mechanism(s) ImplicatedReference(s)
Lethal Pulmonary Influenza APrevented mortality in most challenged animals.NK cell activation, IFN synthesis nih.govnih.gov
Lethal Pulmonary Influenza BStimulated resistance, preventing mortality.NK cell activation, IFN synthesis nih.gov
Intracerebral HSV-2Increased survival rate, suppressed virus reproduction.Not explicitly detailed in snippets nih.gov
H1N1 (in combination with Zanamivir)Prevented weight loss, increased survival, inhibited viral replication/inflammation.Inhibition of p38MAPK and JNK signaling pathways sjtu.edu.cn sjtu.edu.cn

This compound has also been investigated for its antitumor potential using mouse transplantation models. Studies in DBA/2 mice grafted with syngenic P388 murine leukemia cells have shown that this compound-1 monotherapy exhibits moderate tumoristatic and tumoricidal activities. semanticscholar.org These effects were comparable to those observed with low-dose chemotherapy in this model. semanticscholar.org

In addition to leukemia models, B16 melanoma transplantation models in mice have been utilized to study this compound's impact on solid tumors. This compound has been shown to augment antitumor activities in mice. nih.govnih.gov While B16 melanoma models can be relatively chemoresistant, they are valuable for studying or modulating immune responses to melanoma, which requires an intact immune system. frontiersin.org this compound's ability to stimulate the cytotoxic activity of natural killer cells in mammals, including mice, is considered a key mechanism contributing to its antitumor effects. nih.govsemanticscholar.org

Research findings in mouse antitumor models include:

Tumor ModelMouse StrainThis compound EffectReference(s)
P388 Murine LeukemiaDBA/2Moderate tumoristatic and tumoricidal activities (monotherapy); enhanced activity in combination with chemotherapy. semanticscholar.org
B16 MelanomaC57BL/6Augments antitumor activities; studies focus on immune response modulation. nih.govnih.govfrontiersin.org

While carrageenan-induced paw edema is a standard model for assessing anti-inflammatory activity in both rats and mice, research specifically linking this compound to the rat model in the provided search results is limited. However, one study indicates that this compound has shown anti-inflammatory activity in a λ-carrageenan-induced paw edema model in mice. nih.gov Administration of this compound in this mouse model suppressed the expression of pro-inflammatory cytokines such as TNF-α, monocyte chemoattractant protein 1 (MCP1), and IL-5 in the inflamed paw tissue, alleviating acute inflammatory responses. nih.gov

Studies have investigated the effects of this compound 1 on the central nervous system in female Wistar rats. Behavioral tests, including the open field test, hole test, score of rats irritability, and the water maze test, were used to assess its influence. This compound 1 was injected intracerebroventricularly (i.c.v.) for these studies.

The results indicated that this compound 1 had only slight effects on locomotor and exploratory activity. It induced some decrease in rat irritability and a weak impairment of memory, observed only at a low dose of 5 nmol. Notably, a higher dose of this compound 1 exerted a significant antinociceptive effect in rats, as determined by tail immersion and hot plate tests. These findings suggest that this compound 1 does not exert evidently toxic effects on the central nervous system in rats and may possess antinociceptive properties.

Summary of this compound 1 effects on the rat CNS:

Test PerformedObserved Effect of this compound 1 (i.c.v.)Reference(s)
Locomotor and Exploratory ActivitySlight effect.
IrritabilitySome decrease.
Memory (Water Maze Test)Weak impairment at low dose (5 nmol).
Antinociception (Tail Immersion, Hot Plate)Significant effect at higher doses.
Rat Models for Anti-inflammatory Effects (e.g., λ-carrageenan-induced paw edema)

Insect Models for Early Immunological Studies

This compound was originally isolated from the hemolymph of bacteria-challenged maggots of the blow fly Calliphora vicina. nih.govnih.gov Insects, particularly Drosophila melanogaster, have served as crucial models for understanding innate immunity. nih.gov The discovery and study of this compound in insects have contributed to evaluating the intricate interactions between insects and pathogens and understanding the evolution of immunological defense mechanisms. nih.gov

The isolation of this compound from insects highlighted the presence of immune-induced molecules with antimicrobial and immunomodulatory properties in invertebrates. nih.gov While the primary focus for therapeutic development has shifted to mammalian models, the initial discovery in insects underscored the potential of insect-derived peptides as sources of anti-infection and antitumor biopharmaceuticals. nih.gov Studies in insects also suggest that this compound may play pleiotropic functions.

Pre Clinical Biological Activities and Potential Applications

Antiviral Activity Profile

Alloferon has been shown to possess antiviral properties against a variety of both DNA and RNA viruses. researchgate.netresearchgate.net Its mechanism of action is largely linked to the stimulation of the host's innate immune system, particularly the enhancement of Natural Killer (NK) cell activity and the induction of interferon (IFN) synthesis. nih.govgoogle.comresearchgate.net

Pre-clinical research indicates that this compound is effective against influenza viruses. In mouse models infected with lethal doses of human influenza A and B viruses, administration of this compound significantly increased survival rates. google.comgoogle.com Specifically, intranasal or subcutaneous administration of this compound protected mice from mortality following a challenge with influenza virus A. nih.gov This protective effect was associated with stimulated NK cell cytotoxicity and interferon production. nih.gov

Studies have also explored the combination of this compound with existing antiviral drugs. For instance, when used with zanamivir (B325) to treat H1N1-infected mice, the combination therapy led to improved survival rates, prevention of weight loss, and reduced lung fibrosis. nih.govnih.gov This combined treatment also suppressed the production of inflammatory mediators in the lungs. nih.govmdpi.com In vitro studies on MDCK and A549 cells infected with H1N1 showed that the combination of this compound and zanamivir effectively controlled viral proliferation. nih.govmdpi.com

VirusModelKey FindingsReferences
Influenza A & BMouse ModelIncreased survival rates, stimulated NK cell activity and IFN production. nih.govgoogle.comgoogle.com
Influenza A (H1N1)Mouse Model (in combination with zanamivir)Improved survival, prevented weight loss, reduced lung fibrosis. nih.govnih.govmdpi.com
Influenza A (H1N1)MDCK and A549 cells (in vitro, with zanamivir)Controlled viral proliferation, suppressed inflammatory mediators. nih.govmdpi.com

This compound has demonstrated inhibitory effects against several members of the Herpesviridae family. researchgate.net In vitro studies have shown that this compound can prevent the replication of human herpesvirus 1 (HHV-1). researchgate.netnih.gov For example, a concentration of 90 μg/mL of this compound was found to inhibit HHV-1 replication after 24 hours of incubation. nih.gov Furthermore, this compound treatment enhanced the antiviral activity of lymphocytes against infected cells. nih.gov

Research on Epstein-Barr virus (EBV), another herpesvirus, has shown that this compound treatment in cases of chronic EBV infection significantly reduced the viral DNA in saliva and enhanced the cytotoxic activity of NK cells. nih.gov This effect was characterized by the production of IFN-α and an increase in CD107a, a marker for cytolytic granule release. nih.gov

This compound has also shown activity against Kaposi's sarcoma-associated herpesvirus (KSHV). nih.gov Its antiviral action in this context appears to be twofold: regulating the viral life cycle and enhancing the immune response through NK cells. nih.gov

VirusModelKey FindingsReferences
Human Herpesvirus 1 (HHV-1)HEp-2 cells (in vitro)Inhibited viral replication. researchgate.netnih.gov
Epstein-Barr Virus (EBV)Chronic EBV patientsReduced viral DNA in saliva, enhanced NK cell cytotoxicity. nih.gov
Kaposi's Sarcoma-associated Herpesvirus (KSHV)BCBL-1 cells (in vitro)Regulated viral life cycle and enhanced immune susceptibility. nih.gov

The antiviral activity of this compound extends to the suppression of Coxsackievirus. researchgate.net While this compound itself did not show a strong effect against Coxsackievirus replication in some studies, certain analogues of this compound have been found to exhibit high inhibitory action against the virus. researchgate.net This suggests that modifications to the peptide structure could enhance its efficacy against this particular enterovirus.

Activity against Herpesviruses (e.g., HHV-1, HSV, EBV, KSHV)

Antitumor/Anticancer Activity Profile

This compound's antitumor properties are primarily linked to its ability to modulate the immune system, particularly by activating NK cells to recognize and destroy cancer cells. frontiersin.orgresearchgate.nettandfonline.com

This compound has been investigated for its effects on various cancer cell lines. It has been shown to stimulate the cytotoxic activity of both mouse and human NK cells against tumor cell lines such as K562 (a human myelogenous leukemia cell line) and P388 (a murine leukemia cell line). frontiersin.org

In the context of pancreatic cancer, studies have explored this compound's effects on cell lines like Panc-1 and AsPC-1. frontiersin.orgnih.govmdpi.com Exposure of these cells to this compound led to a downregulation of SLC6A14 expression, an amino acid transporter, which in turn decreased glutamine uptake by the cancer cells. nih.govmdpi.com This is significant as many cancer cells are highly dependent on glutamine for their rapid proliferation. frontiersin.org Furthermore, treating Panc-1 and AsPC-1 cells with this compound increased their chemosensitivity to the chemotherapeutic drug gemcitabine (B846), and the combined treatment resulted in increased apoptosis in Panc-1 cells. frontiersin.org

Cell LineCancer TypeKey FindingsReferences
K562Human Myelogenous LeukemiaStimulated NK cell cytotoxicity against the cancer cells. frontiersin.org
P388Murine LeukemiaInvestigated for antitumor effects via NK cell activation. frontiersin.org
Panc-1Human Pancreatic CancerDownregulated SLC6A14, decreased glutamine uptake, increased chemosensitivity to gemcitabine, and induced apoptosis when combined with gemcitabine. frontiersin.orgnih.govmdpi.com
AsPC-1Human Pancreatic CancerDownregulated SLC6A14, decreased glutamine uptake, and increased chemosensitivity to gemcitabine. frontiersin.orgnih.govmdpi.com

In vivo studies using animal models have demonstrated this compound's potential as a tumor suppressor. In a mouse tumor transplantation model, this compound monotherapy exhibited moderate tumor suppressor and tumoricidal activity, comparable to that of low-dose chemotherapy. nih.govfrontiersin.orgtandfonline.com

Furthermore, in a human-to-mouse xenograft model using HCT116 colorectal cancer cells, this compound injection effectively retarded tumor growth. researchgate.net The suppression of tumor growth by this compound in these models is believed to be mediated by the activation of NK cells. researchgate.net This is supported by experiments in nude mice (which have NK cells but are T-cell deficient), where this compound completely suppressed tumor growth. researchgate.net

Potential for Combination with Chemotherapeutic Agents in Pre-clinical Settings

Pre-clinical studies have investigated the synergistic effects of this compound when combined with traditional chemotherapeutic agents. The primary goal of this combination is to enhance the antitumor efficacy of chemotherapy. frontiersin.org

In a study involving DBA/2 mice with P388 murine leukemia, a combination of this compound and a standard chemotherapy regimen (cyclophosphamide, doxorubicin, and vincristine) demonstrated enhanced antitumor activity compared to either this compound monotherapy or the chemotherapy alone. frontiersin.orgnih.gov This enhanced effect was attributed to the activation of Natural Killer (NK) cells by this compound, leading to the release of IFN-γ and TNF-α. frontiersin.org

Another area of investigation has been in pancreatic cancer models. Research has shown that this compound can increase the chemosensitivity of pancreatic cancer cell lines, Panc-1 and AsPC-1, to gemcitabine. frontiersin.org The combined treatment of gemcitabine and this compound resulted in increased apoptosis in Panc-1 cells. frontiersin.org The mechanism behind this increased sensitivity is linked to this compound's ability to downregulate the expression of the glutamine transporter SLC6A14, thereby reducing glutamine uptake by the cancer cells. mdpi.comnih.gov This suggests that this compound could serve as a useful adjuvant in gemcitabine-based chemotherapy, particularly for tumors with high SLC6A14 expression. mdpi.com

Furthermore, this compound has been noted for its potential to support the low toxicity profile of gemcitabine in the treatment of advanced prostate cancer, highlighting its promise as an adjuvant therapy. frontiersin.org

Table 1: Pre-clinical Studies of this compound in Combination with Chemotherapeutic Agents

Anti-inflammatory Effects

This compound has demonstrated notable anti-inflammatory properties in various pre-clinical models. nih.gov These effects are largely attributed to its ability to modulate the production of pro-inflammatory cytokines and influence inflammatory cell migration. nih.govnih.gov

In a study using a λ-carrageenan-induced mouse paw edema model, systemic pretreatment with this compound-1 resulted in a significant reduction in paw thickness and vascular permeability. nih.gov It also prevented exudation and the influx of neutrophils to the inflamed site. nih.gov Furthermore, this compound-1 administration suppressed the expression of key pro-inflammatory cytokines in the inflamed paw tissue, including Tumor Necrosis Factor-α (TNF-α), Monocyte Chemoattractant Protein 1 (MCP1), and Interleukin-5 (IL-5). nih.gov

Research has also indicated that this compound can suppress the production of IL-6 and Macrophage Inflammatory Protein-1α (MIP-1α) and inhibit the activity of p38 MAPK and c-Jun, which are stimulated by the H1N1 influenza virus. nih.gov This anti-inflammatory action is believed to contribute to its antiviral capabilities. nih.gov In a murine model of ovariectomy-induced osteoporosis, this compound was observed to exert anti-inflammatory effects. nih.gov

Table 2: Pre-clinical Findings on the Anti-inflammatory Effects of this compound

Antibacterial Activity

This compound is classified as an antimicrobial peptide (AMP), a class of molecules known for their broad-spectrum antimicrobial properties and low risk of inducing resistance. nih.govnih.gov The interest in this compound as a potential alternative to traditional antibiotics stems from its immunomodulatory functions that enhance the host's immune response against various pathogens. researchgate.netnih.gov

The antibacterial activity of this compound is linked to its ability to stimulate the immune system. google.com While direct mechanisms of bacterial killing by this compound are a subject of ongoing research, its primary described role is in augmenting the host's natural defenses. nih.gov this compound has been shown to stimulate the cytotoxic activity of Natural Killer (NK) cells and the synthesis of interferons in both mouse and human models, which are crucial components of the innate immune response against pathogens. researchgate.netnih.gov

Table 3: Basis of this compound's Pre-clinical Antibacterial Potential

Neuromodulatory Effects in Pre-clinical Models

The brain utilizes natural "drugs" called neuromodulators to regulate internal states like mood and arousal. These chemicals adjust how neurons respond to signals within their circuits, thereby influencing behavior and feelings over a sustained period. While the direct investigation of this compound's neuromodulatory effects is an emerging area, the broader field of neuromodulation provides a context for its potential mechanisms.

Research in neuromodulation often employs model organisms to understand how substances like serotonin (B10506) and other neuropeptides affect neural circuits and behavior. For instance, studies in the nematode C. elegans help decipher the systemic workings of serotonin due to its simpler nervous system. In mice, the neuromodulator TRH has been shown to be crucial in altering neural circuit activity related to social behaviors. Similarly, stimulating specific brain rhythms in mice can increase the release of the neuropeptide VIP, which in turn aids in clearing toxic proteins associated with Alzheimer's disease.

While specific pre-clinical studies detailing this compound's direct impact on neural circuits and behavior are not extensively documented in the provided context, its established immunomodulatory and anti-inflammatory roles suggest potential indirect effects on the nervous system. Chronic inflammation is known to be a factor in various neurological and psychiatric conditions. By mitigating inflammatory responses, this compound could potentially influence the neurological environment. For example, animal models of depression have been linked to neuroinflammatory processes. However, direct evidence from pre-clinical models specifically examining this compound's neuromodulatory activity is required to substantiate this potential.

Future Research Directions in Alloferon Biology and Applications

Deepening Understanding of Alloferon's Immunological Pathways

A primary avenue for future research is the comprehensive characterization of how this compound interacts with and modulates the immune system. nih.gov This involves dissecting the specific molecular and cellular pathways it influences.

Elucidation of Specific Receptors and Signaling Cascades

While the downstream effects of this compound are becoming clearer, the initial steps of its interaction with immune cells remain to be fully identified. A crucial area of future study is the identification of specific cellular receptors that bind to this compound. Pinpointing these receptors will be the first step in unraveling the subsequent intracellular signaling cascades. researchgate.net

Current research suggests that this compound may modulate the NF-κB pathway, a central regulator of immune and inflammatory responses. researchgate.netresearchgate.net Depending on the cellular context and the nature of the viral infection, this compound might act as either an activator or an inhibitor of this pathway. researchgate.net For instance, during certain viral infections, this compound may promote NF-κB activation through IKK phosphorylation, leading to the production of antiviral cytokines like IFN-α. researchgate.net Conversely, in infections where viruses exploit the NF-κB pathway for their own replication, this compound may act as an inhibitor. nih.gov Further investigation is needed to clarify these context-dependent mechanisms.

Recent studies have also pointed to this compound's ability to attenuate the NLRP3/CASP1/IL-1β/IL-18 signaling cascade, suggesting its involvement in inflammasome regulation. researchgate.netspringermedicine.comspringermedizin.de Additionally, this compound has been shown to inhibit the activation of p38 mitogen-activated protein kinase (MAPK) induced by UVB irradiation. nih.gov A comprehensive mapping of these signaling pathways will provide a more complete picture of this compound's immunomodulatory functions.

Detailed Characterization of NK Cell Activation Mechanisms

Natural Killer (NK) cells are a key target of this compound's activity. nih.govfrontiersin.org Future research should focus on a more detailed characterization of the mechanisms by which this compound activates these crucial immune effectors. This includes a deeper analysis of the dynamics of perforin (B1180081) and granzyme secretion, the primary tools used by NK cells to eliminate target cells. frontiersin.orgclevelandclinic.org

Studies have shown that this compound enhances the cytotoxicity of NK cells against cancer cells by up-regulating the secretion of perforin and granzyme B. nih.govlongdom.org This process involves the release of these lytic granules into the synaptic cleft formed between the NK cell and the target cell, leading to the induction of apoptosis in the latter. nih.govxiahepublishing.com Understanding the precise kinetics and regulation of this secretion process following this compound stimulation is a key area for future investigation. This could involve live-cell imaging and detailed molecular analyses of the degranulation process. snu.ac.kr

Furthermore, this compound has been found to upregulate the expression of NK-activating receptors, such as 2B4 and NKG2D. nih.gov The 2B4 receptor is known to play a role in stimulating the cytotoxic activity of NK cells, while NKG2D is involved in recognizing stress-induced ligands on tumor and virally infected cells. nih.gov A more in-depth study of how this compound modulates the expression and signaling of these and other activating and inhibitory receptors on NK cells will provide valuable insights into its mechanism of action.

Comprehensive Analysis of this compound's Effects on Diverse Peripheral Blood Mononuclear Cell Subsets

Initial studies have demonstrated that this compound can stimulate the natural cytotoxicity of human peripheral blood lymphocytes. xiahepublishing.commedchemexpress.com However, peripheral blood mononuclear cells (PBMCs) are a heterogeneous population, including T cells, B cells, NK cells, and monocytes. mdpi.com A comprehensive analysis of how this compound affects each of these subsets is necessary.

Research has shown that this compound therapy can lead to a reliable increase in the content of NK cells, NKT cells, and T cells in the peripheral blood of patients with chronic Epstein-Barr virus infection. xiahepublishing.comresearchgate.net Future studies should employ multi-color flow cytometry and other advanced techniques to dissect the specific effects of this compound on various lymphocyte and monocyte subpopulations. eco-vector.com This will help to determine whether this compound's effects are direct or indirect and how it might influence the complex interplay between different immune cell types.

Exploration of this compound in Complex Pathophysiological Models

To translate the basic biological understanding of this compound into potential clinical applications, it is essential to investigate its efficacy in more complex and clinically relevant disease models.

Investigation in Combined Herpesvirus Infections

Herpesviruses are a common cause of persistent infections in humans, and co-infections with multiple herpesviruses can lead to more complex clinical scenarios. nih.govresearchgate.net this compound has shown efficacy in treating chronic fatigue syndrome associated with chronic herpesvirus infection, where it was observed to decrease HHV-6 and EBV DNA levels. nih.gov It has also been shown to prevent the replication of the human herpes virus (HHV)-1. nih.gov

Future preclinical and clinical studies should investigate the efficacy of this compound in the context of combined herpesvirus infections. nih.gov This could involve animal models co-infected with different herpesviruses or clinical trials in patients with documented co-infections. Such studies would provide valuable data on this compound's broad-spectrum antiviral activity and its potential to manage complex viral loads. eco-vector.com

Advanced Pre-clinical Models for Antitumor Efficacy and Immunotherapy

This compound's ability to stimulate NK cell activity and induce interferon synthesis points to its potential as an antitumor agent. nih.govresearchgate.netnih.gov While initial studies in mouse tumor transplantation models have shown moderate tumoristatic and tumoricidal activities, more advanced pre-clinical models are needed to fully assess its therapeutic potential. nih.govnih.gov

Future research should utilize sophisticated preclinical cancer models, such as patient-derived xenografts (PDXs) and humanized mouse models, to evaluate the antitumor efficacy of this compound. longdom.orgmdpi.com These models more accurately recapitulate the heterogeneity and immune microenvironment of human tumors. Furthermore, the combination of this compound with other cancer immunotherapies, such as checkpoint inhibitors or CAR-T cell therapy, should be explored. nih.govmdpi.com Studies have already shown that combining this compound with conventional chemotherapy can lead to enhanced antitumor activity. nih.govnih.gov Investigating its synergistic effects with modern immunotherapies could open up new avenues for cancer treatment. mdpi.comppm.edu.pl

Rational Design and Development of Next-Generation this compound Analogues

The development of new this compound-based therapeutics hinges on the strategic design and synthesis of novel peptide structures. By systematically modifying the original this compound molecule, researchers aim to create next-generation analogues with superior performance characteristics.

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule correlates with its biological activity. gardp.org In the context of this compound, SAR studies involve synthesizing and testing a series of analogues to pinpoint the specific amino acid residues and structural features that are crucial for its immunomodulatory, antiviral, and antitumor effects. gardp.orgresearchgate.net

Research has involved creating numerous this compound analogues by modifying its sequence. researchgate.net This includes synthesizing peptides with shortened sequences from both the N- and C-terminus, as well as analogues with substitutions at specific positions. researchgate.netnih.gov For instance, one study synthesized 18 different analogues to evaluate their antiviral effects against Human Herpesviruses and Coxsackievirus B2. nih.gov The findings revealed that a shortened analogue, [3-13]-alloferon, demonstrated the strongest antiviral activity, suggesting that the first two N-terminal amino acids are not essential for this particular function. nih.gov Further studies have suggested that the C-terminal amino acid residues of this compound may be more critical for its antiviral activity than those at the N-terminus. researchgate.net These studies help to build a comprehensive map of the molecule, enabling the rational design of new compounds with enhanced activity and improved selectivity for their biological targets. gardp.org

Table 1: Summary of Selected this compound SAR Findings

This compound AnalogueModificationObserved EffectReference
[3-13]-alloferonDeletion of two N-terminal amino acidsExhibited the strongest antiviral activity (IC₅₀ = 38 μM) among the analyzed compounds. nih.gov
N-terminally modified analoguesReplacement of His¹ with Phe, Tyr, Trp, Phg, Phe(p-Cl), or Phe(p-OMe)Most analogues inhibited replication of Human Herpesviruses or Coxsackievirus B2. nih.gov
C-terminally truncated analoguesShortening of the peptide from the C-terminusPrevious studies suggested C-terminal residues are more important for antiviral activity. researchgate.net

Building on SAR data, researchers are developing rationally designed peptide libraries to explore a wider range of structural variations and identify candidates with optimized therapeutic potential. mdpi.com This approach moves beyond single-analogue synthesis to the creation of diverse collections of related peptides. Preliminary preclinical evaluations of an "this compound-X" derivative library have already shown promise, with certain modifications leading to enhanced immunomodulatory activity. mdpi.com

Two particularly promising strategies involve the conjugation of sialic acid to the peptide and the creation of constructs that contain repeated functional motifs. mdpi.com These structural alterations appear to potentiate immune activation pathways, suggesting a viable direction for creating next-generation immunotherapies. mdpi.com Such modifications can improve pharmacokinetic properties like stability and bioavailability, which are common challenges for therapeutic peptides. mdpi.com

Table 2: this compound-X Derivative Library Concepts

Modification StrategyDescriptionObserved OutcomeReference
Sialic Acid ConjugationCovalent attachment of sialic acid molecules to the this compound peptide structure.Enhanced immunomodulatory activity in preliminary evaluations. mdpi.com
Repeated Functional MotifsEngineering constructs that contain multiple copies of key active sequences from this compound.Enhanced immunomodulatory activity in preliminary evaluations. mdpi.com

Structure-Activity Relationship Studies for Enhanced Efficacy and Specificity

Methodological Advancements in this compound Research

Progress in understanding and applying this compound is intrinsically linked to the tools and methods used to study it. Future research will benefit significantly from advancements in both biological assay systems and computational approaches.

In vitro (laboratory-based) and in vivo (animal-based) models are the cornerstones of preclinical research, providing essential data on a compound's efficacy and mechanism of action. medicalnewstoday.com this compound research has employed a variety of assay systems, from in vitro experiments using cell lines like A549, K562, and Vero to assess antiviral and cytotoxic activity, to in vivo studies in mice to evaluate effects on viral replication and tumor growth. mdpi.comresearchgate.net

Future research requires the continued refinement of these models to more accurately predict human responses. nih.gov This includes the development and adoption of more complex in vitro systems, such as 3D bioprinted tissue models, which can better mimic the heterogeneity and conditions of a real tumor environment. nih.gov For in vivo studies, the use of humanized mouse models—mice that carry human genes, cells, or tissues—can provide more physiologically relevant data. Integrating these advanced models will allow for a more robust validation of this compound analogues before they move toward clinical consideration. liveonbiolabs.com

The increasing complexity of biological data necessitates the use of powerful computational tools. unl.edu Bioinformatics and computational modeling are becoming indispensable for accelerating peptide drug discovery. nih.gov These approaches can be used to analyze vast datasets from SAR studies, identify trends that might be missed by human observation, and predict the biological activity of novel peptide sequences before they are synthesized. nih.govcas.org

For this compound research, machine learning algorithms can be trained on existing data to predict the immunomodulatory or antiviral potential of new analogue designs. mdpi.com Molecular docking simulations can model how this compound and its derivatives interact with potential cellular receptors, providing insights into their mechanism of action. nih.gov These in silico methods offer a rapid and cost-effective way to screen large virtual libraries of peptides, prioritizing the most promising candidates for laboratory synthesis and testing. kne-publishing.com This integration of computational and experimental approaches is crucial for the efficient design of next-generation therapeutics. unl.edu

Refinement of in vitro and in vivo Assay Systems

Broader Academic and Translational Implications

The ongoing research into this compound has implications that extend beyond the development of a single drug. Academically, this work contributes to a deeper understanding of innate immunity, the roles of antimicrobial peptides (AMPs) in host defense, and the complex interplay between viral pathogens, cancer cells, and the immune system. nih.gov The discovery that an insect-derived peptide can modulate fundamental human immune pathways, such as NK cell activation and interferon production, underscores the evolutionary conservation of these systems and opens up new avenues for discovering biopharmaceuticals from natural sources. researchgate.netnih.govfrontiersin.org

From a translational perspective, the development of highly potent and specific this compound analogues could have significant clinical impact. A successful next-generation this compound could offer a new therapeutic option for various viral infections and cancers, potentially as an alternative or adjuvant to existing treatments. frontiersin.orggoogle.com The systems biology approach, which integrates data from genomics, proteomics, and computational modeling, can help elucidate complex disease mechanisms and guide the clinical application of new therapies like this compound analogues. frontiersin.org Ultimately, the journey from a naturally occurring peptide to a rationally designed therapeutic holds the promise of delivering innovative medicines to address unmet medical needs. frontiersin.org

Potential for this compound as a Research Tool in Immunopharmacology

The unique immunomodulatory properties of this compound make it a valuable research tool for investigating the complexities of the innate immune system and for the preclinical exploration of new therapeutic strategies. Immunopharmacology, a field that combines immunology and pharmacology, benefits from such tools to dissect cellular and molecular immune pathways and to identify novel drug targets.

This compound's specific and potent activity on Natural Killer (NK) cells positions it as an excellent probe for studying NK cell biology. longdom.org Researchers can use this compound to:

Investigate NK Cell Activation: this compound enhances NK cell cytotoxicity by up-regulating activating receptors like 2B4 and NKG2D. nih.govfrontiersin.org This allows for detailed studies into the signaling cascades initiated by these receptors and the subsequent mechanisms of target cell lysis.

Study Granule Exocytosis: The compound increases the secretion of lytic granules containing perforin and granzyme B from NK cells. nih.govlongdom.org This provides a model system to explore the molecular machinery of degranulation, a critical process in cellular cytotoxicity.

Analyze Cytokine Production: By stimulating NK cells to produce IFN-γ and TNF-α, this compound can be used to study the regulation of cytokine synthesis and secretion in this specific lymphocyte population and their subsequent effects on other immune cells. nih.govresearchgate.net

Beyond NK cell research, this compound serves as a tool to explore fundamental inflammatory and antiviral pathways. Its ability to modulate the NF-κB signaling cascade allows for the investigation of this central pathway's role in different cellular contexts. nih.gov For instance, studies have used this compound to demonstrate the inhibition of TNF-α-induced IκB degradation, providing insights into anti-inflammatory mechanisms. nih.gov Similarly, its effects on the p38 MAPK and JNK signaling pathways during viral infection help to elucidate the cellular stress responses to pathogens. mdpi.com

In the context of drug development, this compound can be used as a reference compound or a starting point for designing novel immunomodulators. nih.govfrontiersin.org Its dual action—enhancing cytotoxic responses against tumors and viruses while also possessing anti-inflammatory capabilities in other contexts—makes it a fascinating subject for structure-activity relationship studies. nih.govnih.govsemanticscholar.org For example, research on this compound analogues aims to create peptides with enhanced or more specific activities, contributing to the development of new therapeutics. nih.govresearchgate.net The creation of structural analogs like Allostatine, which showed different efficacy profiles, highlights its utility as a molecular template for designing immunotherapeutics. allopharm.ru

Q & A

Q. What are the primary mechanisms of Alloferon’s immunomodulatory effects, and how can researchers validate them experimentally?

this compound stimulates natural cytotoxicity in human peripheral blood lymphocytes (e.g., NK and CTL cells) and induces interferon (IFN) synthesis, enhancing antiviral and antitumor resistance . To validate these mechanisms:

  • Use in vitro cytotoxicity assays (e.g., lactate dehydrogenase release assays) to quantify NK cell activity.
  • Measure IFN-α/γ levels via ELISA or RT-PCR in stimulated immune cells.
  • Employ murine models (e.g., λ-carrageenan-induced paw edema) to assess anti-inflammatory activity .

Q. How do researchers ensure the structural integrity and purity of synthetic this compound for experimental use?

  • Analytical methods : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity) and mass spectrometry (MS) for molecular weight confirmation (C₅₂H₇₅N₂₂O₁₆, exact mass 1263.57) .
  • Storage : Lyophilized powder at -20°C to prevent degradation .
  • Characterization : Compare synthetic batches with natural isolates (e.g., from Calliphora vicina hemolymph) using NMR or circular dichroism .

Advanced Research Questions

Q. What experimental designs are optimal for studying this compound’s dual antiviral and antitumor effects in preclinical models?

  • Antiviral : Use murine models intracerebrally infected with herpes simplex virus (HSV-2) to assess survival rates and viral replication suppression via qPCR .
  • Antitumor : Xenograft models (e.g., non-small cell lung cancer or pancreatic cancer cells) to evaluate tumor growth inhibition and immune cell infiltration (flow cytometry for CD8⁺ T cells) .
  • Combination therapy : Co-administer with valacyclovir or checkpoint inhibitors to test synergistic effects .

Q. How can researchers reconcile discrepancies in this compound’s efficacy across viral targets (e.g., HPV vs. EBV)?

  • Mechanistic profiling : Compare viral lifecycle stages (e.g., HPV integration vs. EBV latency) using transcriptomic or proteomic approaches.
  • Dose-response studies : Test varying concentrations (e.g., 0.1–10 mg/kg) to identify target-specific thresholds .
  • Clinical data alignment : Cross-reference preclinical results with human trials (e.g., 1 mg subcutaneous doses every other day for EBV) .

Q. What methodologies are critical for elucidating this compound’s role in NLRP3 inflammasome modulation in inflammatory diseases?

  • In vivo models : Ovariectomized (Ovx) mice with LPS-induced endometritis to assess NLRP3, CASP1, IL-1β, and IL-18 levels via Western blot or immunohistochemistry .
  • In vitro validation : Treat macrophages with LPS/ATP and measure inflammasome activation (e.g., ASC speck formation) .
  • Pathway inhibition : Use NLRP3 inhibitors (e.g., MCC950) to confirm this compound’s specificity .

Methodological and Translational Challenges

Q. How should researchers design clinical trials to address this compound’s immunomodulatory effects in complex diseases like metabolic syndrome?

  • Cohort selection : Patients with early-stage metabolic syndrome (e.g., BMI ≥30, insulin resistance) and stratified by immune biomarkers (e.g., adipokines, IL-6) .
  • Intervention arms : Compare this compound monotherapy vs. combinations (e.g., pyrogenal + Th1 cytokines) .
  • Outcome measures : Quantify systemic inflammation (CRP, TNF-α) and immune restoration (CD4⁺/CD8⁺ ratios) .

Q. What strategies mitigate variability in this compound’s bioactivity across different cell lines or animal models?

  • Standardized protocols : Adopt consistent administration routes (e.g., subcutaneous vs. intraperitoneal) and dosages .
  • Cell line validation : Use authenticated cancer lines (e.g., ATCC-certified) with baseline cytotoxicity profiling .
  • Species-specific adjustments : Adjust dosing for murine metabolic rates (e.g., human-equivalent dose calculations) .

Q. How can researchers address ethical and practical challenges in human trials involving this compound?

  • Informed consent : Clearly define experimental procedures (e.g., subcutaneous injections) and distinguish research-specific interventions from standard care .
  • Safety monitoring : Track adverse events (e.g., injection-site reactions) and predefine stopping criteria .
  • Data transparency : Share raw datasets (e.g., cytokine profiles) in supplementary materials for reproducibility .

Emerging Research Directions

Q. What novel approaches are recommended for studying this compound’s synergy with existing antibiotics against multidrug-resistant pathogens?

  • Checkerboard assays : Test fractional inhibitory concentration (FIC) indices with β-lactams or fluoroquinolones .
  • Biofilm models : Use Pseudomonas aeruginosa biofilms to assess this compound’s penetration and disruption efficacy .
  • Resistance monitoring : Serial passage experiments to detect microbial adaptation .

Q. How can computational tools enhance the design of this compound analogues with improved stability or target specificity?

  • Molecular dynamics : Simulate peptide-membrane interactions to optimize hydrophobicity .
  • Machine learning : Train models on existing AMP databases to predict toxicity or immunogenicity .
  • In silico mutagenesis : Identify residue substitutions (e.g., D-amino acids) to reduce proteolytic degradation .

Data Reporting and Reproducibility

Q. What guidelines should researchers follow when reporting this compound’s experimental data to ensure reproducibility?

  • MIAME/MIAPE compliance : Detail experimental conditions (e.g., cell culture media, animal husbandry) .
  • Supplementary materials : Include raw spectra (NMR/MS), dose-response curves, and statistical analysis scripts .
  • Negative results : Publish failed experiments (e.g., lack of efficacy in certain cancer subtypes) to avoid publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.